molecular formula C11H21NO2 B8782624 1-(3-Methylbutyl)piperidine-2-carboxylic acid

1-(3-Methylbutyl)piperidine-2-carboxylic acid

Cat. No. B8782624
M. Wt: 199.29 g/mol
InChI Key: LTDBBQYTNWEJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251919B1

Procedure details

The preparation of Example 17: {4-[(4-Benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl }-[4-methyl-1-(3-methyl-butyl)-piperidin-2-yl]-methanone was made in accordance with the process of Example 11 (Step 3), except that 4-Methyl-1-(3-methyl-butyl)-piperidine-2-carboxylic acid was used instead of 1-(3-Methyl-butyl)-piperidine-2-carboxylic acid (14% yield).
Name
{4-[(4-Benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl }-[4-methyl-1-(3-methyl-butyl)-piperidin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-Methyl-1-(3-methyl-butyl)-piperidine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=CC(N(CC=C(C)C)C2CCN(C(C3CC(C)CCN3CCC(C)C)=O)CC2)=CC=1)C1C=CC=CC=1.C[CH:42]1[CH2:47][CH2:46][N:45]([CH2:48][CH2:49][CH:50]([CH3:52])[CH3:51])[CH:44]([C:53]([OH:55])=[O:54])[CH2:43]1>>[CH3:51][CH:50]([CH3:52])[CH2:49][CH2:48][N:45]1[CH2:46][CH2:47][CH2:42][CH2:43][CH:44]1[C:53]([OH:55])=[O:54]

Inputs

Step One
Name
{4-[(4-Benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl }-[4-methyl-1-(3-methyl-butyl)-piperidin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N(C1CCN(CC1)C(=O)C1N(CCC(C1)C)CCC(C)C)CC=C(C)C
Step Two
Name
4-Methyl-1-(3-methyl-butyl)-piperidine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(N(CC1)CCC(C)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of Example 17

Outcomes

Product
Name
Type
product
Smiles
CC(CCN1C(CCCC1)C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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